2,6-difluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide
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Description
2,6-difluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide, also known as DFTB, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of benzamide derivatives and has shown promising results in various studies.
Scientific Research Applications
Synthesis and Chemical Reactivity
- Research on the synthesis of 5,6-dihydrothieno(and furo)pyrimidines bearing an active methine group at the 4-position explores the reactions of related compounds, providing insights into new synthetic pathways that could be applied for derivatives of the compound (Maruoka, Yamagata, & Yamazaki, 2001).
- The unusual reactivity of difluorinated alkenoates in Diels-Alder reactions with furan and substituted furans, facilitated by a tin(IV) catalyst, reveals unique reactivity patterns that could be relevant for functionalizing compounds similar to the one of interest (Griffith et al., 2006).
Crystal Structure Analysis
- Studies on the crystal structure of related compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, provide valuable information on the molecular conformation, stabilization interactions, and potential for intermolecular interactions, which are crucial for understanding the properties and reactivity of complex organic molecules (Sharma et al., 2016).
Antipathogenic Activity
- The synthesis and study of acylthioureas related to the compound’s structural elements have demonstrated significant antipathogenic activity, particularly against biofilm-forming bacteria. This suggests potential applications in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Electrochemical Properties
- Investigations into the electrochemical properties of polymers derived from furan and thiophene monomers indicate the potential of these structural units for developing advanced materials with electrochromic properties. This research could offer pathways for utilizing the compound or its derivatives in materials science (Sotzing, Reynolds, & Steel, 1996).
Photophysical Studies
- Studies on the excited-state dynamics and photoinduced processes in furan/thiophen-2-yl derivatives highlight the importance of these structural components in designing molecules with specific optical properties, relevant for applications in fluorescent probes and organic electronics (Zhang et al., 2017).
properties
IUPAC Name |
2,6-difluoro-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO2S/c18-13-2-1-3-14(19)16(13)17(21)20-8-6-12-4-5-15(23-12)11-7-9-22-10-11/h1-5,7,9-10H,6,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZVXWYKDDCBFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCC2=CC=C(S2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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